5-Fluoronicotinonitrile

Medicinal Chemistry ADME Physicochemical Properties

5-Fluoronicotinonitrile is a fragment-sized (MW 122.10) pyridine-3-carbonitrile building block delivering a unique LogP (~1.08) and pKa profile unmatched by 2-fluoro or 6-fluoro regioisomers. Its C-F bond imparts superior metabolic stability versus 5-chloro and 5-bromo congeners—critical for reducing CYP450-mediated oxidation in lead optimization. The nitrile serves as a versatile handle for hydrolysis to 5-fluoronicotinic acid or conversion to tetrazoles and amides. Cited in BACE1 inhibitor and kinase-targeted agent patents, this scaffold is purpose-built for fragment-growing strategies in CNS and oncology programs. Multi-gram to bulk quantities available with full QC documentation.

Molecular Formula C6H3FN2
Molecular Weight 122.1 g/mol
CAS No. 696-42-4
Cat. No. B1322411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoronicotinonitrile
CAS696-42-4
Molecular FormulaC6H3FN2
Molecular Weight122.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C#N
InChIInChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
InChIKeyLQJWCPZRNHAVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoronicotinonitrile (CAS 696-42-4): A Strategic 3-Pyridinecarbonitrile Building Block for Medicinal Chemistry


5-Fluoronicotinonitrile (5-fluoropyridine-3-carbonitrile; CAS 696-42-4) is a halogenated aromatic nitrile classified as a 3-substituted pyridine derivative. Its core structure comprises a pyridine ring bearing a nitrile group at the 3-position and a fluorine atom at the 5-position [1]. The compound is commercially available as a research chemical with typical purities of ≥95-97% . It serves primarily as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient. The strategic combination of the electron-withdrawing fluorine substituent and the polar nitrile group imparts distinct electronic and steric characteristics that influence reactivity, physicochemical properties, and biological target engagement [1].

5-Fluoronicotinonitrile Procurement: Why Regioisomers and Other 5-Halo Analogs Are Not Interchangeable


In drug discovery and chemical biology, substituting 5-fluoronicotinonitrile with a regioisomer (e.g., 2-fluoro or 6-fluoro) or another 5-halo analog (chloro, bromo) is not a trivial replacement. The position of the fluorine atom critically dictates molecular geometry, electronic distribution, and metabolic stability, thereby altering key properties such as lipophilicity, basicity, and target binding [1]. For example, the 5-fluoro substitution yields a specific combination of LogP (~1.08-1.51) and pKa (predicted near -0.2) that differs markedly from the 6-fluoro isomer (LogP ~0.61) and 2-fluoro isomer (LogP ~0.41), influencing membrane permeability and solubility [2]. Furthermore, the 5-fluoro analogue exhibits superior hydrolytic and metabolic stability compared to the 5-chloro and 5-bromo congeners, which are more prone to dehalogenation and metabolic activation [3]. These distinct property profiles mean that any change in halogen identity or substitution pattern necessitates a full re-optimization of a lead series.

5-Fluoronicotinonitrile Evidence-Based Selection: Quantifiable Differentiation from Closest Analogs


Lipophilicity Tuning: 5-Fluoro Provides a Balanced LogP Profile Relative to 6-Fluoro and 2-Fluoro Regioisomers

The lipophilicity of 5-fluoronicotinonitrile, a key determinant of passive membrane permeability and metabolic clearance, is optimized relative to its regioisomers. The compound exhibits a consensus LogP of 1.08 (ranging from 0.22 to 1.76 depending on calculation method) . This value represents an intermediate lipophilicity that balances aqueous solubility with membrane permeability. In direct comparison, the 6-fluoro isomer (CAS 3939-12-6) is significantly more hydrophilic with a measured LogP of 0.61 [1], while the 2-fluoro isomer (CAS 3939-13-7) is even more polar with a LogP of 0.41 . The 5-fluoro substitution thus offers a distinct, tunable LogP window not accessible with other mono-fluorinated regioisomers.

Medicinal Chemistry ADME Physicochemical Properties Lead Optimization

Acidity/Basicity Modulation: Distinct pKa Shift Relative to 6-Fluoro and 2-Fluoro Regioisomers

The position of the fluorine atom on the pyridine ring profoundly influences the acid-base character of the molecule. The predicted pKa of the pyridine nitrogen in 5-fluoronicotinonitrile is -0.2 ± 0.2 . This value indicates a very weak base, essentially unprotonated under physiological conditions. In contrast, the 6-fluoro isomer (CAS 3939-12-6) has a predicted pKa of -3.88 ± 0.10, making it even less basic . The 2-fluoro isomer (CAS 3939-13-7) also exhibits a pKa of -3.88 ± 0.10 . While all three are weakly basic, the 5-fluoro analogue is quantitatively less acidic (i.e., slightly more basic) by approximately 3.7 pKa units compared to its regioisomers. This subtle difference can impact hydrogen bonding, metal chelation, and overall target engagement.

Medicinal Chemistry Physicochemical Properties Ionization State Drug Design

Molecular Weight and Density Optimization: 5-Fluoro Offers the Lowest Mass among 5-Halo Nicotinonitriles

In fragment-based drug discovery and lead optimization, minimizing molecular weight while retaining key binding interactions is crucial. 5-Fluoronicotinonitrile has a molecular weight of 122.10 g/mol . Replacing the fluorine with chlorine (5-chloronicotinonitrile, CAS 51269-82-0) increases the molecular weight to 138.55 g/mol . Substituting with bromine (5-bromonicotinonitrile, CAS 35590-37-5) further increases the mass to 183.01 g/mol . The 5-fluoro analogue is thus 13.5% lighter than the chloro and 33.3% lighter than the bromo derivative. This mass advantage, combined with a lower density (1.24 g/cm³ for 5-fluoro vs. 1.33 g/cm³ for 5-chloro and 1.72 g/cm³ for 5-bromo ), makes the fluorinated compound more atom-efficient and often yields better ligand efficiency metrics.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Thermal Stability and Handling: 5-Fluoro Exhibits a Solid-State Melting Point Advantage Over Other 5-Halo Analogs

The physical state of a compound influences ease of handling, storage stability, and formulation. 5-Fluoronicotinonitrile is a solid at room temperature with a melting point of 50-54°C . This is advantageous for accurate weighing and long-term storage compared to the 2-fluoro isomer, which is a low-melting solid (27-30°C) that can be problematic to handle . More importantly, compared to the 5-chloro analogue, which is a liquid at room temperature (melting point data not typically reported, but it is a liquid) , and the 5-bromo analogue, which melts at a significantly higher temperature (103-107°C) , the 5-fluoro compound offers a convenient solid-state window. Its lower melting point relative to the bromo derivative also suggests better solubility in organic solvents at ambient temperatures, facilitating reaction setup.

Synthetic Chemistry Material Handling Physicochemical Properties Compound Management

5-Fluoronicotinonitrile High-Value Application Scenarios in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation for Kinase and Enzyme Inhibitors

5-Fluoronicotinonitrile is an ideal fragment-sized building block for constructing focused libraries of kinase inhibitors and other enzyme modulators. Its balanced lipophilicity (LogP ~1.08) and low molecular weight (122.10 g/mol) provide an excellent starting point for fragment growing or linking strategies . The nitrile group can serve as a hydrogen bond acceptor or a masked carboxylic acid bioisostere, while the fluorine atom enhances metabolic stability and can engage in orthogonal multipolar interactions with protein targets [1]. The compound has been specifically cited in patent literature as a key intermediate for the synthesis of BACE1 inhibitors and kinase-targeted agents [2].

Synthesis of Fluorinated Bioisosteres of Nicotinic Acid Derivatives

The nitrile functionality in 5-fluoronicotinonitrile is a versatile handle for generating carboxylic acids, amides, and tetrazoles, which are common bioisosteres in medicinal chemistry. The 5-fluoro substitution pattern is particularly relevant for mimicking the electronic and steric effects found in many biologically active nicotinic acid derivatives (e.g., niacin receptor agonists). Hydrolysis of the nitrile yields 5-fluoronicotinic acid, a valuable intermediate for further derivatization . This approach is used to fine-tune the pharmacological properties of lead compounds.

Metabolic Stability Enhancement in Lead Optimization

In drug discovery programs, the 5-fluoro substituent is strategically employed to block metabolic soft spots on the pyridine ring. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the 5-position resistant to oxidative metabolism by cytochrome P450 enzymes [3]. This property is exploited to improve the in vivo half-life and oral bioavailability of drug candidates. The 5-fluoronicotinonitrile core provides a stable, pre-fluorinated scaffold that can be elaborated into more complex molecules with enhanced metabolic profiles compared to non-fluorinated or chloro-substituted analogues [3].

Precursor for Metal-Catalyzed Cross-Coupling Reactions

While 5-fluoronicotinonitrile itself does not contain a halide suitable for direct cross-coupling, it serves as a critical precursor for synthesizing more reactive derivatives. For instance, it can be converted to 5-bromo- or 5-iodo-nicotinonitrile for use in Suzuki, Heck, or Sonogashira couplings. Alternatively, the nitrile group can be ortho-metalated, allowing for direct functionalization of the pyridine ring [4]. This versatility makes 5-fluoronicotinonitrile a strategic starting material for building diverse arrays of 5-fluoro-substituted pyridine compounds for medicinal chemistry and materials science applications.

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